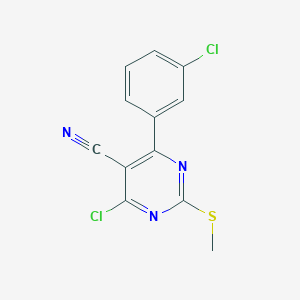

2-(Methylthio)-4-chloro-6-(3-chlorophenyl)pyrimidine-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of various substrates under controlled conditions to introduce the desired functional groups. For instance, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with different alkylants have been described, showcasing the versatility of pyrimidine synthesis methods (Briel, Franz, & Dobner, 2002). Another route developed for pyrimidine derivatives starting from 4,6-dichloro-2-(methylthio)pyrimidine highlights the nucleophilic displacement and chlorination steps involved in such syntheses (Kalogirou & Koutentis, 2020).

Molecular Structure Analysis

The structural analysis of pyrimidine derivatives can be conducted using various spectroscopic techniques, including FT-IR and FT-Raman spectroscopy, to determine the molecular geometry, vibrational frequencies, and electronic structure. An investigation into the spectroscopic characteristics of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, revealed insights into its molecular conformation and electronic properties (Alzoman et al., 2015).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions that enable the synthesis of complex heterocyclic compounds. The reactivity of 2-methylthiopyrimidines towards different reagents leads to the formation of new fused pyrimidine structures, demonstrating the compound's versatility in synthetic organic chemistry (El-Reedy et al., 1989). Additionally, the interaction of 2-aminothiophene-3-carbonitriles with heterocumulenes results in unexpected products, further highlighting the complex reactivity of these molecules (Gewald, Jeschke, & Gruner, 1991).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structure analysis provides detailed information on the molecular arrangement and intermolecular interactions, which are essential for understanding the material's properties and behavior (Trilleras et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Pyrimidine Derivatives

Research has focused on the synthesis of new pyrimidine derivatives, including thieno[2,3-d]pyrimidines, through the reaction of methylthio pyrimidine derivatives with various reagents. For example, a study by Abdelghani et al. (2017) explored the reaction of a similar methylthio derivative to yield dihydropyrimido[1,2-a]pyrimidine and thienopyrimidine derivatives through reactions with benzylidenemalononitrile and chloroacetonitrile, respectively (Abdelghani, Said, Assy, & Hamid, 2017). Another study by Al-Taisan et al. (2010) prepared several 2-unsubstituted thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carbonitrile analogs, highlighting the versatility of thio-substituted pyrimidine derivatives in synthesizing biologically interesting compounds (Al-Taisan, Al-Hazimi, & Al-Shihry, 2010).

Biological Studies and Applications

Several studies have examined the biological activities of pyrimidine derivatives synthesized from 2-(Methylthio)-4-chloro-6-(3-chlorophenyl)pyrimidine-5-carbonitrile. These compounds have been evaluated for their antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance, the antimicrobial evaluation of some pyrimidines and condensed pyrimidines demonstrated activity against specific strains of bacteria, using standard antibacterial agents like Tetracycline and Amphotericin B for comparison (Abdelghani, Said, Assy, & Hamid, 2017). Furthermore, Al-Adiwish et al. (2017) synthesized pyrazolo[1,5-a]pyrimidines and evaluated their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells, demonstrating the potential therapeutic applications of these compounds (Al-Adiwish, Ali Shtewi, Ashrif, & Ibrahim, 2017).

Safety And Hazards

- Safety and hazards information is not available in the provided data.

Zukünftige Richtungen

- Further research is needed to explore the potential applications, safety profile, and pharmacological properties of this compound.

Please note that the analysis is based on existing literature, and additional research may be required for a more comprehensive understanding. If you have any specific questions or need further details, feel free to ask! 😊

Eigenschaften

IUPAC Name |

4-chloro-6-(3-chlorophenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3S/c1-18-12-16-10(9(6-15)11(14)17-12)7-3-2-4-8(13)5-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQOTTOHZKWPEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)C#N)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)-4-chloro-6-(3-chlorophenyl)pyrimidine-5-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2495117.png)

![Methyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2495120.png)

![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2495124.png)

![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea](/img/structure/B2495136.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)